Acetamide, 2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-ethyl-1-methylprop-2-ynyl)-
Overview
Description
Acetamide, 2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-ethyl-1-methylprop-2-ynyl)- is a complex organic compound with a unique structure that includes a naphtho-isothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-ethyl-1-methylprop-2-ynyl)- typically involves multiple steps, starting from readily available precursors
Formation of Naphtho-Isothiazole Core: This step involves the cyclization of a suitable naphthalene derivative with a sulfur-containing reagent under oxidative conditions.
Introduction of Acetamide Group: The acetamide group is introduced through a nucleophilic substitution reaction, where the naphtho-isothiazole core reacts with an appropriate acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-ethyl-1-methylprop-2-ynyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler hydrocarbon.
Scientific Research Applications
Acetamide, 2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-ethyl-1-methylprop-2-ynyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of Acetamide, 2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-ethyl-1-methylprop-2-ynyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid
- 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-1-phenylethanone
- 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetohydrazide
Uniqueness
What sets Acetamide, 2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-ethyl-1-methylprop-2-ynyl)- apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(3-methylpent-1-yn-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-4-18(3,5-2)19-16(21)12-20-14-10-6-8-13-9-7-11-15(17(13)14)24(20,22)23/h1,6-11H,5,12H2,2-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXBVUCDFHMRFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)NC(=O)CN1C2=CC=CC3=C2C(=CC=C3)S1(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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